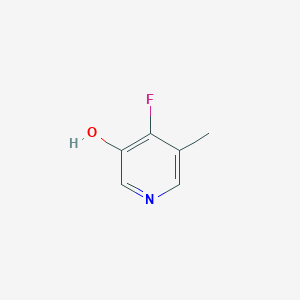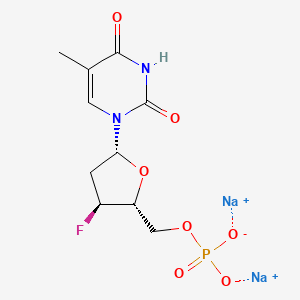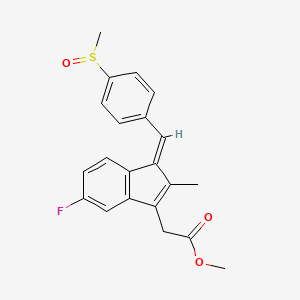
Sulindac methyl derivative
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulindac Methyl Ester is a derivative of Sulindac, a well-known nonsteroidal anti-inflammatory drug (NSAID). Sulindac itself is an aryl methyl sulfoxide prodrug that is inactive in vitro but becomes active upon metabolic reduction to Sulindac Sulfide in vivo.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sulindac Methyl Ester typically involves the esterification of Sulindac. One common method involves refluxing Sulindac acid in methanol in the presence of concentrated sulfuric acid, followed by recrystallization from ethyl ether to obtain the methyl ester as a yellow solid . Another method involves the use of PhI(OAc)2 as an oxidant and solutions of ammonium carbamate as the nitrogen source .
Industrial Production Methods
Industrial production of Sulindac Methyl Ester follows similar synthetic routes but on a larger scale. The process involves the condensation of fluorobenzyl chloride and methylmalonic acid diethyl ester, followed by hydrolysis, decarboxylation, and chloridization steps to obtain the final product . The industrial methods are optimized for high yield, low cost, and stable product quality.
Análisis De Reacciones Químicas
Types of Reactions
Sulindac Methyl Ester undergoes various chemical reactions, including:
Oxidation: Conversion to Sulindac Sulfoximine using oxidants like PhI(OAc)2.
Reduction: Metabolic reduction to Sulindac Sulfide in vivo.
Substitution: Formation of derivatives through substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 as an oxidant.
Reduction: Enzymatic reduction in biological systems.
Substitution: Various substituted phenyl groups and acetohydrazide derivatives.
Major Products
Sulindac Sulfoximine: Formed through oxidation.
Sulindac Sulfide: Active metabolite formed in vivo.
Various Derivatives: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Sulindac Methyl Ester has a wide range of scientific research applications:
Mecanismo De Acción
Sulindac Methyl Ester exerts its effects primarily through its conversion to Sulindac Sulfide, which inhibits the cyclooxygenase (COX) enzymes COX-1 and COX-2. This inhibition leads to a decrease in prostaglandin synthesis, resulting in anti-inflammatory and analgesic effects . Additionally, Sulindac and its derivatives have been shown to reduce the growth of polyps and precancerous lesions in the colon, potentially through COX-independent mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
Sulindac: The parent compound, also an NSAID with similar anti-inflammatory and analgesic properties.
Sulindac Sulfoximine: A derivative with potential chemotherapeutic properties.
Other NSAIDs: Such as ibuprofen and dexibuprofen, which also inhibit COX enzymes but may have different side effect profiles.
Uniqueness
Sulindac Methyl Ester is unique due to its role as a prodrug and its potential for conversion into various biologically active derivatives. Its ability to undergo metabolic reduction to an active form in vivo and its applications in cancer research and anti-inflammatory therapy distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
C21H19FO3S |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
methyl 2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetate |
InChI |
InChI=1S/C21H19FO3S/c1-13-18(10-14-4-7-16(8-5-14)26(3)24)17-9-6-15(22)11-20(17)19(13)12-21(23)25-2/h4-11H,12H2,1-3H3/b18-10- |
Clave InChI |
QQHHBCZJIQNNSG-ZDLGFXPLSA-N |
SMILES isomérico |
CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)OC |
SMILES canónico |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3R,4S)-3-acetamido-4-(prop-2-enylamino)-2-[(1S,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B15293844.png)


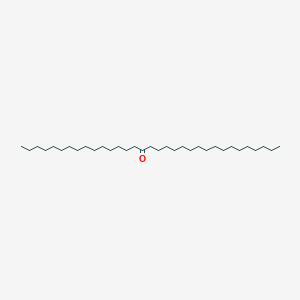

![(1S,2S,6R,14R)-5-[dideuterio-(2,2-dideuteriocyclopropyl)methyl]-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol](/img/structure/B15293879.png)
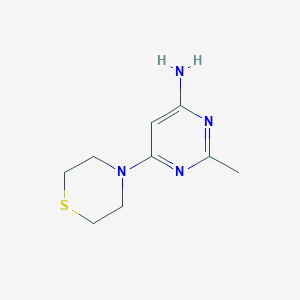
![(2R,3R,4S,5S,6R)-2-[2-decyl-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]dodecoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15293886.png)
![sodium;(E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate](/img/structure/B15293892.png)

![4-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine](/img/structure/B15293898.png)
